1,3-Bis(4-nitrophenyl)acetone

Description

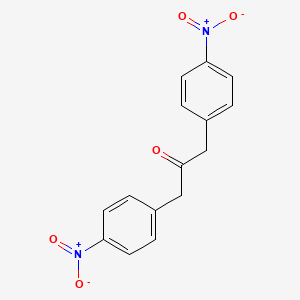

1,3-Bis(4-nitrophenyl)acetone is an aromatic ketone derivative featuring two para-nitrophenyl groups attached to a central acetone moiety (C₆H₄NO₂-C(O)-CH₂-C₆H₄NO₂). Nitro-substituted aromatic compounds are often explored for their electron-withdrawing effects, which influence reactivity, stability, and bioactivity .

Properties

CAS No. |

15330-76-4 |

|---|---|

Molecular Formula |

C15H12N2O5 |

Molecular Weight |

300.27 g/mol |

IUPAC Name |

1,3-bis(4-nitrophenyl)propan-2-one |

InChI |

InChI=1S/C15H12N2O5/c18-15(9-11-1-5-13(6-2-11)16(19)20)10-12-3-7-14(8-4-12)17(21)22/h1-8H,9-10H2 |

InChI Key |

QXCIQSNKZUAHQI-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1CC(=O)CC2=CC=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

1,3-Bis(4-nitrophenyl)acetone can be synthesized through several methods. One common approach involves the nitration of phenylacetonitrile followed by hydrolysis . Another method includes the reaction of 4-nitrobenzaldehyde with acetone in the presence of a base . The reaction conditions typically involve moderate temperatures and the use of solvents like acetone or ethanol.

Industrial Production Methods

Industrial production of this compound often employs large-scale nitration and hydrolysis processes. These methods are optimized for high yield and purity, ensuring the compound is suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

1,3-Bis(4-nitrophenyl)acetone undergoes several types of chemical reactions, including:

Oxidation: The nitro groups can be reduced to amines under specific conditions.

Reduction: The compound can be reduced to form corresponding amines.

Substitution: The nitro groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like hydrogen gas and catalysts such as palladium on carbon. The reactions typically occur under controlled temperatures and pressures to ensure the desired products are formed.

Major Products

The major products formed from these reactions include various substituted phenylacetones and amines, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

1,3-Bis(4-nitrophenyl)acetone has several scientific research applications:

Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.

Biology: The compound has been investigated for its potential antimicrobial properties.

Medicine: Research has explored its use in developing new pharmaceuticals with specific biological activities.

Industry: It is used in the production of dyes and pigments due to its stable nitro groups.

Mechanism of Action

The mechanism of action of 1,3-Bis(4-nitrophenyl)acetone involves its interaction with various molecular targets. The nitro groups can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and conditions.

Comparison with Similar Compounds

Structural Analog: 1,3-Bis(4-bromophenyl)acetone

- Structure : Bromine replaces nitro groups in the para positions.

- Molecular Formula : C₁₅H₁₂Br₂O (vs. C₁₅H₁₂N₂O₅ for 1,3-bis(4-nitrophenyl)acetone).

- Applications: 1,3-Bis(4-bromophenyl)acetone is marketed as a chemical reagent for synthetic applications, though its biological activity remains uncharacterized .

Triazene Derivatives with Nitrophenyl Groups

- Example : 1-(4-nitrophenyl)-3-(2-hydroxyethyl)triazene (Compound E in ).

- Structure : Contains a single nitrophenyl group linked to a triazene backbone.

- Activity : Exhibits moderate cytotoxicity (IC₅₀ = 3–15.54 µM) across cancer cell lines, weaker than ethoxyphenyl-substituted analogs (IC₅₀ = 0.56–3.33 µM) .

- Key Insight : The nitro group may reduce selectivity or potency compared to alkoxy substituents due to steric or electronic factors.

Antifungal Nitrophenyl Derivatives

- Example: 2-[5-(4-nitrophenyl)-1H-pyrazol-3-yl]phenol (Compound 5 in ). Activity: Shows 43% fungicidal activity against Acinetobacter baumannii at 32 µg/mL. Comparison: Nitrophenyl groups enhance antifungal properties in heterocyclic frameworks, though direct data for this compound are lacking .

Data Tables

Table 2: Substituent Effects on Cytotoxicity (Triazene Derivatives)

| Substituent | Compound | IC₅₀ Range (Cancer Cells) | Selectivity (Normal vs. Cancer Cells) |

|---|---|---|---|

| 2-Ethoxyphenyl | Compound C | 0.56–3.33 µM | High (HUVEC IC₅₀ = 12.61 µM) |

| 4-Nitrophenyl | Compound E | 3–15.54 µM | Not reported |

Key Research Findings

- Electron-Withdrawing Groups : Nitro substituents enhance electrophilicity but may reduce bioavailability or selectivity compared to alkoxy groups .

- Data Gaps: No direct studies on this compound’s pharmacological or physicochemical properties were identified; further research is needed to characterize its applications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.